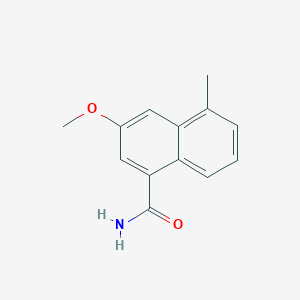![molecular formula C12H10N2O2 B11890842 8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11890842.png)
8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an isoxazole ring fused to a quinoline core, with an ethyl group at the 8th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with acyl derivatives, leading to the formation of the isoxazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline core, enhancing their chemical and biological properties.
科学的研究の応用
8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: These compounds have a similar quinoline core but differ in the position and nature of the substituents.
Quinoline-8-sulfenyl halides: These derivatives have different functional groups attached to the quinoline ring, leading to varied biological activities.
Uniqueness
8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one is unique due to its specific structural features, including the ethyl group at the 8th position and the isoxazole ring fused to the quinoline core. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
8-ethyl-1H-[1,2]oxazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C12H10N2O2/c1-2-7-3-4-10-8(5-7)11-9(6-13-10)12(15)16-14-11/h3-6,14H,2H2,1H3 |
InChIキー |
QQFSXQLBUZFAAL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=O)ON3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



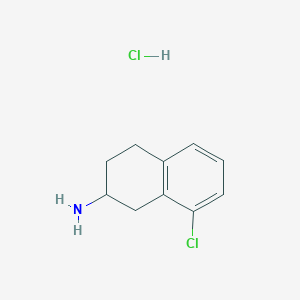
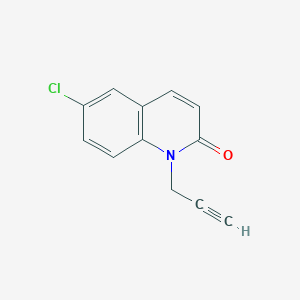


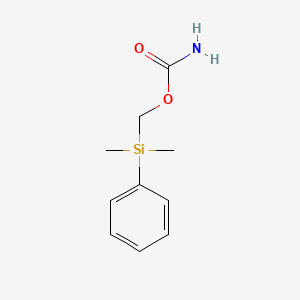

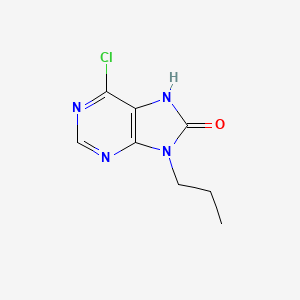
![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)
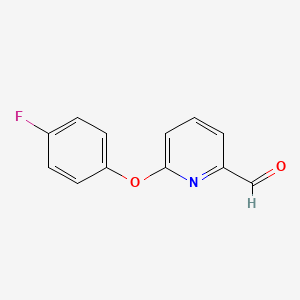
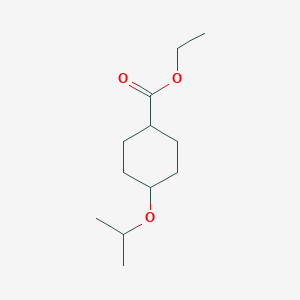
![2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane](/img/structure/B11890854.png)

